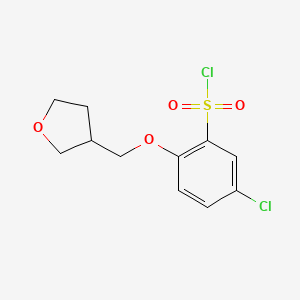

5-Chloro-2-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride

CAS No.: 1285121-04-1

Cat. No.: VC2996229

Molecular Formula: C11H12Cl2O4S

Molecular Weight: 311.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1285121-04-1 |

|---|---|

| Molecular Formula | C11H12Cl2O4S |

| Molecular Weight | 311.2 g/mol |

| IUPAC Name | 5-chloro-2-(oxolan-3-ylmethoxy)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C11H12Cl2O4S/c12-9-1-2-10(11(5-9)18(13,14)15)17-7-8-3-4-16-6-8/h1-2,5,8H,3-4,6-7H2 |

| Standard InChI Key | ZGEHGWISCKCNTK-UHFFFAOYSA-N |

| SMILES | C1COCC1COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl |

| Canonical SMILES | C1COCC1COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl |

Introduction

Synthesis and Applications

The synthesis of related sulfonyl chloride compounds typically involves the reaction of a hydroxybenzene-1-sulfonyl chloride with an appropriate alcohol, in the presence of a base such as pyridine or triethylamine. This process facilitates the substitution reaction necessary for forming the desired product.

Synthesis Steps:

-

Starting Materials: 4-Hydroxybenzene-1-sulfonyl chloride and oxolan-3-ylmethanol.

-

Reaction Conditions: Presence of a base like pyridine or triethylamine.

-

Product Formation: The reaction leads to the formation of the desired sulfonyl chloride compound.

Chemical Safety and Handling

Sulfonyl chloride compounds are known for their reactivity and potential hazards. They can cause severe skin burns and eye damage, and are harmful if swallowed. Proper handling and safety precautions are essential when working with these compounds.

| Hazard | Description |

|---|---|

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

Research Findings and Potential Applications

While specific research findings on 5-Chloro-2-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride are not available, related compounds are used in organic synthesis and medicinal chemistry. They can form sulfonamide derivatives through nucleophilic substitution reactions, which are valuable in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume